Cas no 2757874-10-3 (tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate)

tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylateは、ピペリジン骨格にヒドロキシル基とシクロプロピルカルバモイル基を有する高純度の有機化合物です。この化合物は、医薬品中間体としての応用が期待され、特に立体選択的反応や官能基変換において優れた反応性を示します。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン部位の選択的脱保護が可能であり、多段階合成プロセスでの取り扱いが容易です。分子内のヒドロキシル基はさらに誘導体化可能な点も特長です。高い化学的安定性と再現性のある合成経路が確立されており、研究用途での信頼性が評価されています。

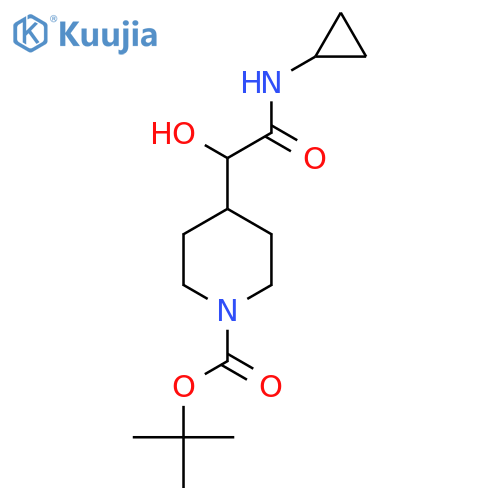

2757874-10-3 structure

商品名:tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate

tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate

- EN300-28229314

- 2757874-10-3

- tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate

-

- インチ: 1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-10(7-9-17)12(18)13(19)16-11-4-5-11/h10-12,18H,4-9H2,1-3H3,(H,16,19)

- InChIKey: BUFZVNARQJMFJJ-UHFFFAOYSA-N

- ほほえんだ: OC(C(NC1CC1)=O)C1CCN(C(=O)OC(C)(C)C)CC1

計算された属性

- せいみつぶんしりょう: 298.18925731g/mol

- どういたいしつりょう: 298.18925731g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 78.9Ų

tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28229314-1.0g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 95.0% | 1.0g |

$1500.0 | 2025-03-19 | |

| Enamine | EN300-28229314-0.5g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 95.0% | 0.5g |

$1440.0 | 2025-03-19 | |

| Enamine | EN300-28229314-5g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 5g |

$4349.0 | 2023-09-09 | ||

| Enamine | EN300-28229314-0.05g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 95.0% | 0.05g |

$1261.0 | 2025-03-19 | |

| Enamine | EN300-28229314-2.5g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 95.0% | 2.5g |

$2940.0 | 2025-03-19 | |

| Enamine | EN300-28229314-5.0g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 95.0% | 5.0g |

$4349.0 | 2025-03-19 | |

| Enamine | EN300-28229314-10.0g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 95.0% | 10.0g |

$6450.0 | 2025-03-19 | |

| Enamine | EN300-28229314-0.25g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 95.0% | 0.25g |

$1381.0 | 2025-03-19 | |

| Enamine | EN300-28229314-0.1g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 95.0% | 0.1g |

$1320.0 | 2025-03-19 | |

| Enamine | EN300-28229314-1g |

tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |

2757874-10-3 | 1g |

$1500.0 | 2023-09-09 |

tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

2757874-10-3 (tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate) 関連製品

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量